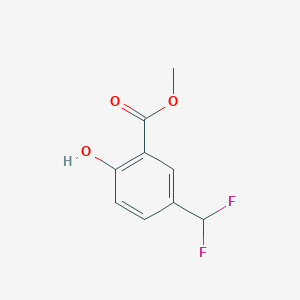

Methyl 5-(difluoromethyl)-2-hydroxy-benzoate

Description

Methyl 5-(difluoromethyl)-2-hydroxy-benzoate is a fluorinated benzoate derivative characterized by a hydroxyl group at position 2 and a difluoromethyl group at position 5 of the aromatic ring. The compound’s structure combines electron-withdrawing (difluoromethyl) and electron-donating (hydroxyl) substituents, which influence its physicochemical properties, such as acidity, solubility, and metabolic stability. Fluorine’s inductive effects enhance bioavailability and resistance to oxidative metabolism, as noted in fluorinated pharmaceuticals .

Properties

Molecular Formula |

C9H8F2O3 |

|---|---|

Molecular Weight |

202.15 g/mol |

IUPAC Name |

methyl 5-(difluoromethyl)-2-hydroxybenzoate |

InChI |

InChI=1S/C9H8F2O3/c1-14-9(13)6-4-5(8(10)11)2-3-7(6)12/h2-4,8,12H,1H3 |

InChI Key |

AWRNSKURFZAWHX-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)C(F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(difluoromethyl)-2-hydroxy-benzoate typically involves the introduction of the difluoromethyl group into the benzoate structure. One common method is the difluoromethylation of a suitable precursor, such as a hydroxybenzoate derivative. This can be achieved using difluoromethylation reagents under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for efficiency and yield, often utilizing metal-based catalysts to enhance the reaction rate and selectivity. The choice of reagents and reaction conditions is crucial to ensure the desired product is obtained with high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(difluoromethyl)-2-hydroxy-benzoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions to substitute the difluoromethyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield quinones, while reduction of the ester group may produce alcohols .

Scientific Research Applications

Methyl 5-(difluoromethyl)-2-hydroxy-benzoate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s unique chemical properties make it a valuable tool in biochemical studies, including enzyme inhibition and protein labeling.

Mechanism of Action

The mechanism of action of Methyl 5-(difluoromethyl)-2-hydroxy-benzoate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The hydroxyl and ester groups also contribute to the compound’s overall reactivity and stability, influencing its biological and chemical behavior .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects at Position 2 and 5

Table 1: Substituent Variations and Molecular Properties

Key Observations:

- Acidity : The hydroxyl group at position 2 in the target compound increases acidity compared to fluorine or methyl substituents, enabling stronger hydrogen bonding in biological systems .

- In contrast, methoxy (-OCH₃) or amino (-NH₂) groups introduce electron-donating effects, altering reactivity .

- Metabolic Stability: Fluorine’s presence reduces metabolic degradation, as seen in pharmaceuticals like the anthraquinone sulfonamide derivative (), where fluorinated analogs exhibit prolonged activity .

Biological Activity

Methyl 5-(difluoromethyl)-2-hydroxy-benzoate is an aromatic compound notable for its unique structural features, including a hydroxyl group and a difluoromethyl substituent. This compound has garnered attention in various fields, particularly in pharmaceuticals and agrochemicals, due to its potential biological activities.

- Molecular Formula: C9H8F2O3

- Molecular Weight: 202.155 g/mol

- Structure: The compound features a benzoate structure with the hydroxyl group at the 2-position and the difluoromethyl group at the 5-position of the aromatic ring.

Biological Activity

Research indicates that this compound exhibits several biological activities, primarily antimicrobial properties. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of compounds, potentially increasing their bioactivity.

Antimicrobial Activity

Studies have shown that this compound demonstrates significant antimicrobial effects against various pathogens. For example, it has been reported to inhibit the growth of certain bacterial strains, making it a candidate for further exploration in antibiotic development.

The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors. The difluoromethyl group may enhance binding affinity to target sites, leading to inhibition or modulation of biological pathways.

Comparative Analysis

To better understand its unique properties, a comparison with structurally similar compounds can be insightful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 5-fluoro-2-hydroxybenzoate | C8H8F1O3 | Contains a single fluorine atom; used in pharmaceuticals. |

| Methyl 5-bromo-2-hydroxybenzoate | C8H8Br1O3 | Contains a bromine atom; known for antimicrobial properties. |

| Methyl 5-tert-butyl-2-hydroxybenzoate | C12H16O3 | Contains a bulky tert-butyl group; enhances lipophilicity. |

| Methyl 5-hydroxy-2-(trifluoromethyl)benzoate | C9H7F3O3 | Features three fluorine atoms; exhibits different reactivity patterns. |

Case Studies and Research Findings

- Antimicrobial Efficacy : A study conducted on various derivatives of benzoic acid indicated that this compound showed promising results against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

- Mechanistic Studies : Research utilizing docking studies has suggested that the difluoromethyl group significantly contributes to the compound's interaction with bacterial enzymes, enhancing its inhibitory effects .

- Pharmacokinetic Properties : Investigations into the absorption, distribution, metabolism, and excretion (ADME) properties revealed that compounds with difluoromethyl groups often exhibit improved metabolic stability and bioavailability compared to their non-fluorinated counterparts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.